GW6471

PPARα antagonism Drug discovery Nuclear receptor pharmacology

PPARα research is frequently confounded by tool compounds with off-target activity-MK886 also inhibits FLAP, GW9662 is PPARγ-selective, and Compound C is highly promiscuous. GW6471 solves this with structurally validated, direct PPARα antagonism (IC50 0.24 μM) and a unique co-repressor recruitment mechanism (SMRT/N-CoR) confirmed by co-crystal structure PDB:1KKQ. • In vivo validated: 20 mg/kg i.p. every other day suppresses renal cell carcinoma xenograft growth • ≥98% purity with reliable global stock availability and ambient-temperature shipping

Molecular Formula C35H36F3N3O5
Molecular Weight 635.684
CAS No. 436159-64-7; 880635-03-0
Cat. No. B2584060
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGW6471
CAS436159-64-7; 880635-03-0
Molecular FormulaC35H36F3N3O5
Molecular Weight635.684
Structural Identifiers
SMILESCCOC(=O)NCC(CC1=CC=C(C=C1)OCCC2=C(OC(=N2)C3=CC=CC=C3)C)NC(=CC(=O)C4=CC=C(C=C4)C(F)(F)F)C
InChIInChI=1S/C35H36F3N3O5/c1-4-44-34(43)39-22-29(40-23(2)20-32(42)26-12-14-28(15-13-26)35(36,37)38)21-25-10-16-30(17-11-25)45-19-18-31-24(3)46-33(41-31)27-8-6-5-7-9-27/h5-17,20,29,40H,4,18-19,21-22H2,1-3H3,(H,39,43)/b23-20-/t29-/m0/s1
InChIKeyUEPVEQWUZJXOKB-DYQICHDWSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

GW6471: A Potent and Well-Validated PPARα Antagonist for Metabolic and Oncology Research


GW6471 is a synthetic small molecule that functions as a selective antagonist of the peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor central to lipid metabolism and energy homeostasis . It inhibits PPARα-mediated transcriptional activation by stabilizing the receptor in a conformation that recruits transcriptional co-repressors, such as SMRT and N-CoR, thereby silencing target gene expression [1]. With a reported IC50 of 0.24 μM against PPARα in cell-based reporter assays and well-defined selectivity profiles over related PPAR isotypes, GW6471 serves as a critical tool compound for dissecting PPARα-dependent pathways in metabolic disorders, cancer metabolism, and inflammation .

Why PPARα Antagonists Are Not Interchangeable: Critical Differences in Potency, Selectivity, and Mechanism


The PPARα antagonist class exhibits substantial heterogeneity in target engagement and functional outcomes. For instance, the widely used PPARα antagonist MK886 is also a potent 5-lipoxygenase (FLAP) inhibitor, confounding PPARα-specific interpretations [1]. The PPARγ antagonist GW9662 is 10- to 1000-fold more selective for PPARγ over PPARα, making it unsuitable for PPARα-specific studies [2]. Similarly, Compound C (dorsomorphin), often misused as an AMPK inhibitor, displays high promiscuity, inhibiting multiple kinases more potently than AMPK, and is thus an inappropriate substitute for a targeted PPARα study [3]. GW6471, by contrast, has been structurally and functionally characterized as a direct PPARα antagonist with a unique co-repressor recruitment mechanism, and its use is supported by a wealth of primary literature validating its target-specific effects in a variety of cellular and in vivo models [4].

Quantitative Differentiation of GW6471: Head-to-Head Comparisons Against Key PPARα Antagonist Comparators


Comparative PPARα Antagonist Potency: GW6471 vs. MK886 and NXT629

In cell-based transactivation assays, GW6471 demonstrates a PPARα antagonist IC50 of 0.24 μM, providing a well-established benchmark for in vitro potency . This potency is superior to the micromolar activity reported for the less selective MK886 and is comparable to the newer, more potent antagonist NXT629 (IC50 = 77 nM) [1]. The data confirm GW6471 as a mid-nanomolar antagonist with a potency profile that has been consistently reproduced across numerous independent studies.

PPARα antagonism Drug discovery Nuclear receptor pharmacology

Functional Selectivity: GW6471's PPARα-Specific Vasorelaxation Blockade vs. GW9662

In a functional tissue-based assay using bovine ophthalmic artery rings, the PPARα-mediated vasorelaxation induced by endocannabinoids was completely inhibited by 1 μM GW6471, but not by 1 μM of the PPARγ antagonist GW9662 [1]. This direct head-to-head comparison demonstrates the PPARα-specific nature of GW6471's functional antagonism in a complex biological system, validating its use for dissecting PPARα-specific vascular effects.

Vascular pharmacology PPAR isotype selectivity Functional antagonism

Unique Mechanism of Action: Co-Repressor Recruitment vs. Simple Binding

The crystal structure of the PPARα ligand-binding domain in complex with GW6471 and a SMRT co-repressor peptide (PDB: 1KKQ) reveals a unique mechanism: GW6471 stabilizes the receptor in a conformation that actively recruits transcriptional co-repressors SMRT and N-CoR, while blocking the recruitment of co-activators SRC-1 and CBP [1]. In contrast, other antagonists like GW9662 or MK886 do not share this structurally validated, dual-action mechanism (blocking activation and promoting active repression).

Structural biology Nuclear receptor co-repressors Mechanism of action

In Vivo Efficacy and Utility: Validated Dosing for Tumor Growth Inhibition

GW6471 has established in vivo dosing protocols. In a renal cell carcinoma xenograft model (Caki-1 cells in nude mice), intraperitoneal administration of GW6471 at 20 mg/kg every other day for 4 weeks significantly attenuated tumor growth [1]. This contrasts with MK886, whose in vivo use is limited by its dual PPARα/FLAP pharmacology, and Compound C, which is unsuitable for in vivo PPARα studies due to poor selectivity [2][3].

Cancer metabolism In vivo pharmacology Xenograft models

Selectivity Profiling: GW6471's PPARα Preference vs. Dual PPARα/γ Antagonists

A LanthaScreen TR-FRET binding assay revealed GW6471's IC50 for PPARα and PPARγ as 0.24 μM and 1.2 μM, respectively, indicating an approximately 5-fold selectivity for PPARα [1]. This contrasts with the PPARγ antagonist GW9662, which exhibits 10- to 1000-fold selectivity for PPARγ over PPARα [2]. While not perfectly selective, this profile defines GW6471 as a PPARα-preferring tool, useful in studies where cross-reactivity with PPARγ must be considered and controlled for.

PPAR isotype selectivity Nuclear receptor profiling Off-target risk

Optimal Use Cases for GW6471 Based on Empirical Differentiation


Dissecting PPARα-Specific vs. PPARγ-Mediated Metabolic Effects

In studies of hepatic steatosis, adipocyte biology, or inflammation where both PPARα and PPARγ are implicated, GW6471's 5-fold PPARα preference and its structural basis for co-repressor recruitment make it the superior tool for isolating PPARα-dependent phenotypes. A head-to-head functional comparison against the PPARγ antagonist GW9662 (1 μM) in a vascular model demonstrated that GW6471, but not GW9662, inhibited PPARα-mediated vasorelaxation, validating its use for isotype-specific functional studies [1].

Investigating the Role of PPARα in Cancer Cell Metabolism and Tumor Growth

GW6471 is the preferred PPARα antagonist for preclinical oncology research requiring in vivo validation. A defined dosing regimen (20 mg/kg i.p., every other day) has been shown to significantly inhibit tumor growth in a renal cell carcinoma xenograft model, providing a direct link between PPARα antagonism and antitumor efficacy [2]. This contrasts with the confounding pharmacology of MK886 and the lack of selectivity of Compound C.

Mechanistic Studies Requiring a Well-Defined Antagonist with Co-Repressor Recruitment Activity

For structural biology, biochemistry, or cell biology experiments focused on nuclear receptor co-regulator dynamics, GW6471 is essential. Its co-crystal structure with the PPARα LBD and SMRT co-repressor peptide (PDB: 1KKQ) provides a unique molecular blueprint of active transcriptional repression [3]. This mechanism, which involves both blocking co-activators (SRC-1, CBP) and recruiting co-repressors (SMRT, N-CoR), is not a general feature of all PPARα antagonists and is crucial for studies of gene silencing.

Validating PPARα-Mediated Effects of Novel Therapeutics or Nutraceuticals

GW6471 is a standard reference compound for confirming PPARα-dependence of a biological response. For example, it has been used to demonstrate that the antidepressant effects of vortioxetine require hippocampal PPARα, and that the lipid-lowering effects of polyene phosphatidylcholine are mediated by the PPARα/CPT-1A pathway [4][5]. Its established potency and mechanism provide a reliable benchmark for such target-validation studies.

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